molecular formula C9H10F3NO2 B033697 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide CAS No. 103577-61-3

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Cat. No.: B033697
CAS No.: 103577-61-3
M. Wt: 221.18 g/mol
InChI Key: GMSURXZOJDDQEF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is an organic compound with the molecular formula C9H10F3NO2. It is a pyridine derivative that features a trifluoroethoxy group and a pyridine N-oxide moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like lansoprazole .

Mechanism of Action

Target of Action

It is noted that this compound is a useful intermediate in the synthesis of the proton pump inhibitor lansoprazole . Proton pump inhibitors (PPIs) like lansoprazole primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is found on the secretory surface of parietal cells and is responsible for the final step of gastric acid production.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. This compound interacts with various enzymes and proteins during its synthesis pathway. For instance, it is involved in the production of lansoprazole, where it acts as a precursor . The interactions of this compound with enzymes are crucial for the formation of the final pharmaceutical product.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as an intermediate in drug synthesis. While specific cellular effects of this compound are not extensively documented, its involvement in the synthesis of lansoprazole suggests that it may influence cell signaling pathways and gene expression indirectly through its final product . Lansoprazole, the end product, is known to affect gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in stomach parietal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes involved in the synthesis of lansoprazole. The compound’s trifluoroethoxy group is a key functional group that participates in binding interactions with these enzymes, facilitating the conversion of the intermediate to the final product . This process involves enzyme-mediated reactions that lead to the formation of lansoprazole, which then exerts its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound’s stability is crucial for its effective use as an intermediate in drug synthesis. Over time, any degradation of the compound could impact the yield and purity of the final product . Long-term studies on the compound’s stability and its effects on cellular function are essential for optimizing its use in pharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. As an intermediate in drug synthesis, its dosage effects are likely studied in the context of the final pharmaceutical product, lansoprazole. High doses of lansoprazole have been associated with toxic effects, and similar studies on the intermediate compound would be necessary to determine any threshold or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of lansoprazole. The compound interacts with specific enzymes that catalyze its conversion to the final product . These metabolic pathways are essential for the efficient production of lansoprazole, and any disruptions in these pathways could affect the overall synthesis process.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its role in drug synthesis. The compound must be efficiently transported to the site of enzymatic reactions to facilitate its conversion to lansoprazole . Understanding the transport mechanisms and any binding proteins involved can help optimize the synthesis process.

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with enzymes and other biomolecules involved in drug synthesis. The compound may be directed to specific cellular compartments where these enzymatic reactions occur . Any targeting signals or post-translational modifications that affect its localization can impact its activity and function in the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide typically involves the reaction of 2,3-dimethylpyridine with 2,2,2-trifluoroethanol in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding pyridine.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Scientific Research Applications

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine: Lacks the N-oxide group.

    2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide: Similar structure but different functional groups.

    Lansoprazole: A proton pump inhibitor that uses 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide as an intermediate.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of proton pump inhibitors highlights its importance in medicinal chemistry .

Properties

IUPAC Name

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSURXZOJDDQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.5 ml of 2,2,2-trifluoroethanol were added to the solution of 2,3-dimethyl-4-nitropyridine N-oxide (60 ml, 0.080 mole) obtained in the previous step. Then methylene chloride was distilled off. The resulting concentrated solution was added to a solution of 14.85 g (0.133 mole) potassium tert-butoxide in 54 ml of 2,2,2-trifluoroethanol and 0.034 g of palladium(II) chloride. The reaction mixture was heated to 83-88° C. for 6-8 hours. After cooling to 30° C., potassium nitrite was filtered off, following by distillation of 2,2,2-trifluoroethanol. To this residue 17 ml of a saturated solution of sodium chloride were added and the pH was adjusted by the addition of conc. hydrochloric acid to 6.6. The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride. The organic phases were dried with sodium sulphate and concentrated to a volume of 40 ml. The yield was 95-97%, determined by HPLC.
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
palladium(II) chloride
Quantity
0.034 g
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research presents a novel approach to synthesizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. The key features of this method are:

  • Specific starting materials: The method utilizes 2,3-dimethyl-4-nitropyridine 1-oxide and trifluoroethanol as starting materials [].
  • High yield: The optimized reaction conditions resulted in an impressive yield of 89.2% [].

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